molecular formula C21H40O4 B1607213 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate CAS No. 68515-75-3

2,3-Dimethylpentyl 2-ethylpentyl heptanedioate

Cat. No. B1607213
CAS RN: 68515-75-3
M. Wt: 356.5 g/mol
InChI Key: LGSZANJCUXRKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylpentyl 2-ethylpentyl heptanedioate is a chemical compound with the molecular formula C21H40O4 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 40 hydrogen atoms, and 4 oxygen atoms . The exact arrangement of these atoms forms the unique structure of this compound.

Scientific Research Applications

Aerosol Analysis and Environmental Impact

Research by Jaoui et al. (2005) focuses on the identification and quantification of aerosol polar oxygenated compounds, particularly those bearing carboxylic or hydroxyl groups originating from monoterpenes. This study is crucial for understanding the contribution of biogenic hydrocarbons to the regional and global aerosol burden, which has implications for air quality and climate change modeling. Such research could provide a context for studying 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate if it were to be found as a component of atmospheric aerosols, considering its potential origins from anthropogenic or biogenic activities (Jaoui et al., 2005).

Synthetic Chemistry and Materials Science

In the field of synthetic chemistry, the work of Kubyshkin et al. (2007) on synthesizing rigid analogues of biologically relevant compounds showcases the utility of complex esters and diacids in creating novel structures with potential applications in materials science, drug discovery, and as intermediates in organic synthesis. The methodologies developed could be applicable to the synthesis and functionalization of this compound for similar purposes (Kubyshkin et al., 2007).

Biomarkers and Toxicology

Research into the role of fatty acid ethyl esters (FAEEs) in hair as markers of alcohol consumption by Auwärter et al. (2001) demonstrates the potential of ester compounds in toxicological studies and as biomarkers for substance use and exposure. The methodologies for detecting and quantifying such esters could be relevant for studies involving this compound, particularly if it were to be a metabolite or biomarker of exposure to certain chemicals or environmental pollutants (Auwärter et al., 2001).

Polymer Science and Coatings

The development of synthetic polymer coatings for the growth of human embryonic stem cells, as reported by Villa-Diaz et al. (2010), highlights the importance of synthetic esters in biomedical applications. Such research underscores the potential for using complex esters like this compound in the formulation of biocompatible materials, coatings, and matrices for cell culture and tissue engineering (Villa-Diaz et al., 2010).

properties

IUPAC Name

1-O-(2,3-dimethylpentyl) 7-O-(2-ethylpentyl) heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-6-12-19(8-3)16-25-21(23)14-11-9-10-13-20(22)24-15-18(5)17(4)7-2/h17-19H,6-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSZANJCUXRKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)COC(=O)CCCCCC(=O)OCC(C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872345
Record name 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68515-75-3
Record name Hexanedioic acid, di-C7-9-branched and linear alkyl esters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate
Reactant of Route 4
Reactant of Route 4
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate
Reactant of Route 6
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.